The Solubility Profile of 2-Iodo-5-methylbenzenesulfonic Acid in Organic Solvents: A Technical Guide
The Solubility Profile of 2-Iodo-5-methylbenzenesulfonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-5-methylbenzenesulfonic acid. Due to a lack of extensive published quantitative data for this specific compound, this document focuses on its general solubility properties derived from the behavior of related benzenesulfonic acid derivatives, outlines a detailed experimental protocol for determining its solubility, and presents its known physicochemical properties. This information is crucial for applications in organic synthesis, formulation development, and analytical chemistry where precise solubility knowledge is essential for reaction optimization, purification, and product formulation.
Physicochemical Properties of 2-Iodo-5-methylbenzenesulfonic Acid
A summary of the key properties of 2-Iodo-5-methylbenzenesulfonic acid is presented below. The dihydrate form is commonly available.
| Property | Value | Reference |
| Chemical Formula | C₇H₇IO₃S | [1] |
| Molecular Weight | 298.10 g/mol | [1] |
| Appearance | Yellow to Brown Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8 °C | |
| CAS Number | 139778-27-1 (for the dihydrate) | [2] |
Solubility in Organic Solvents: A Qualitative Assessment
Benzenesulfonic acids are characterized by a polar sulfonic acid group (-SO₃H) and a non-polar benzene ring.[3][4] This dual nature governs their solubility. The sulfonic acid group is hydrophilic and can engage in hydrogen bonding, promoting solubility in polar solvents.[4] Conversely, the benzene ring is hydrophobic and interacts favorably with non-polar organic solvents.[3]
Therefore, 2-Iodo-5-methylbenzenesulfonic acid is expected to exhibit the following general solubility trends:
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High Solubility: In polar protic solvents such as water and lower alcohols (e.g., ethanol, methanol) due to the formation of strong hydrogen bonds with the sulfonic acid group.[3][5]
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Moderate to Good Solubility: In polar aprotic solvents like acetone and other ketones, which can act as hydrogen bond acceptors.[3]
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Slight to Moderate Solubility: In aromatic hydrocarbons like benzene and toluene, driven by the interaction of the substituted benzene ring with the solvent.[5]
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Low to Insoluble: In non-polar aliphatic solvents such as hexane and diethyl ether.[5]
It is important to note that these are general predictions. The presence of the iodo and methyl substituents on the benzene ring will influence the overall polarity and crystal lattice energy of the molecule, which in turn will affect its solubility in specific solvents. Empirical determination is necessary for precise solubility values.
Experimental Protocol for Solubility Determination
A robust and widely accepted method for determining the solubility of a solid compound like 2-Iodo-5-methylbenzenesulfonic acid is the isothermal equilibrium method . This procedure involves establishing a saturated solution at a constant temperature and subsequently quantifying the solute concentration.
Materials and Equipment
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2-Iodo-5-methylbenzenesulfonic acid (solute)
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Selected organic solvents of analytical grade
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Thermostatically controlled shaker or incubator
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Analytical balance (± 0.0001 g)
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Centrifuge
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
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Syringe filters (e.g., 0.45 µm PTFE)
Procedure
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Preparation of Supersaturated Solutions: Add an excess amount of 2-Iodo-5-methylbenzenesulfonic acid to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. For solvents where sedimentation is slow, centrifugation at the controlled temperature can be employed to separate the solid and liquid phases.
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Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid crystallization. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
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Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 2-Iodo-5-methylbenzenesulfonic acid.
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Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as g/100 mL or mol/L.
Visual Representation of Experimental Workflow
The following diagram illustrates the general workflow for the isothermal equilibrium method of solubility determination.
Caption: Workflow for determining the solubility of a solid in a liquid.
In the absence of specific signaling pathway involvement for a compound like 2-Iodo-5-methylbenzenesulfonic acid, which primarily serves as a chemical intermediate, a diagram of the experimental workflow for a key property like solubility is provided as a mandatory visualization. This workflow represents a logical relationship central to the core topic of this guide.
References
- 1. 139778-27-1 | 2-Iodo-5-methylbenzenesulfonic acid - Moldb [moldb.com]
- 2. 2-Iodo-5-methylbenzenesulfonic acid | 139778-27-1 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Leading Sulfonic Acid Supplier [sulfonic-acid.com]
- 5. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
